molecular formula C11H20N2O2 B1408244 tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate CAS No. 1630906-49-8

tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate

Cat. No. B1408244
CAS RN: 1630906-49-8
M. Wt: 212.29 g/mol
InChI Key: TXIPPSCTYAERAQ-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1630906-49-8 . It has a molecular weight of 212.29 . The compound is typically stored in a dark place, sealed in dry, room temperature conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-9(2,3)15-8(14)13-7-10-4-11(12,5-10)6-10/h4-7,12H2,1-3H3, (H,13,14) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid or liquid under normal conditions . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Formation and Properties of Bicyclo[1.1.1]pentyl Anions

  • Research by Reed et al. (2002) delves into the formation of a 1-bicyclo[1.1.1]pentyl anion and provides an experimental determination of the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane. This study is crucial for understanding the unique chemical properties and reactivity of this compound class (Reed, Kass, Mondanaro, & Dailey, 2002).

Physicochemical and Pharmacokinetic Properties in Medicinal Chemistry

  • Westphal et al. (2015) evaluated tert-butyl isosteres, including bicyclo[1.1.1]pentanyl, in medicinal chemistry, highlighting how its incorporation impacts the physicochemical and pharmacokinetic properties of bioactive compounds (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

Synthesis of Bicyclo[1.1.1]pentan-1-amines

  • Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, a significant advancement for incorporating this structure into pharmaceuticals (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Scalable Synthesis for Practical Applications

  • Bunker et al. (2011) described a scalable synthesis of 1-bicyclo[1.1.1]pentylamine, showcasing an improvement in terms of scalability, yield, safety, and cost over previous methods (Bunker, Sach, Huang, & Richardson, 2011).

Diels-Alder Reaction Involvement

  • Research by Padwa et al. (2003) involved the preparation and Diels-Alder reaction of a 2-amido substituted furan, demonstrating the versatility of tert-butyl carbamates in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Crystal Structure Analysis

  • Baillargeon et al. (2017) and Ober et al. (2004) conducted studies on the crystal structures of tert-butyl carbamate derivatives, providing valuable insights into their molecular conformations and interactions (Baillargeon et al., 2017), (Ober, Marsch, Harms, & Carell, 2004).

Bioisostere Applications in Drug Discovery

Synthesis of Functionalized Bicyclo[1.1.1]pentanes

  • Wu et al. (2020) reported an efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, expanding the chemical diversity of these compounds for various applications (Wu, Xu, Wu, & Zhu, 2020).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315-H318-H335 . These codes indicate that it can cause skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl N-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-7-10-4-11(12,5-10)6-10/h4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIPPSCTYAERAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130313
Record name Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate

CAS RN

1630906-49-8
Record name Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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